Lipophilicity Differentiation: Measured LogP of Bromo Analog vs. Chloro and Non-Halogenated Comparators
The calculated LogP of 5-(4-bromobenzoyl)pyrimidine is 2.47, representing a 44.6% increase over the non-halogenated 5-benzoylpyrimidine (LogP 1.71) and a 4.6% increase over the 5-(4-chlorobenzoyl) analog (LogP 2.36) . This progressive lipophilicity increase follows the expected halogen series trend (H < Cl < Br) and directly influences membrane permeability and non-specific protein binding. The TPSA remains constant at 42.85 Ų across all three analogs, isolating the LogP difference as the principal variable affecting partition coefficient-driven properties .
| Evidence Dimension | Octanol-water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.47 (ChemScene) / LogP = 2.28 (Fluorochem) |
| Comparator Or Baseline | 5-Benzoylpyrimidine: LogP = 1.71; 5-(4-Chlorobenzoyl)pyrimidine: LogP = 2.36 |
| Quantified Difference | +0.76 LogP units vs. non-halogenated (+44.6%); +0.11 LogP units vs. chloro analog (+4.6%) |
| Conditions | Computed LogP using ChemScene proprietary algorithm; consistent TPSA of 42.85 Ų across all three compounds |
Why This Matters
The 0.76 LogP unit increase over the non-halogenated analog can translate to a roughly 5.8-fold increase in membrane partitioning, which is critical when selecting building blocks for cell-permeable probe design.
